2-Chloro-4,5-difluorobenzenesulfonyl chloride
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Overview
Description
2-Chloro-4,5-difluorobenzenesulfonyl chloride is a versatile chemical compound widely used in various fields, particularly in the pharmaceutical industry. It is known for its role as a reagent in the synthesis of sulfonamide drugs. The compound has the molecular formula C6H2Cl2F2O2S and a molecular weight of 247.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride derivatives. One common method includes the reaction of 2-chloro-4,5-difluorobenzene with chlorosulfonic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require anhydrous conditions and may be catalyzed by bases such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions are sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.
Scientific Research Applications
2-Chloro-4,5-difluorobenzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It plays a crucial role in the development of drugs for treating diseases such as cancer, HIV, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide linkages. These linkages are crucial in the biological activity of many drugs, as they can inhibit enzymes or block receptor sites.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
2,5-Difluorobenzenesulfonyl chloride: Similar but lacks the chlorine atom at the 2-position.
Uniqueness
2-Chloro-4,5-difluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable reagent in the synthesis of complex molecules. Its specific substitution pattern allows for selective reactions that are not possible with other sulfonyl chlorides.
Properties
IUPAC Name |
2-chloro-4,5-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITODZKOCXPBBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378522 |
Source
|
Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67475-58-5 |
Source
|
Record name | 2-chloro-4,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67475-58-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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